molecular formula C7H7N3O B1343046 5-Amino-3-methoxypicolinonitrile CAS No. 573762-39-7

5-Amino-3-methoxypicolinonitrile

Cat. No. B1343046
M. Wt: 149.15 g/mol
InChI Key: GNNQMMWVGAJOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of a "red pigment" and confirmed through a multi-step synthesis process. The key intermediate, 5,6-Dihydro-4,7-dimethoxy-11H-indeno[1,2-c]isoquinoline-5,11-dione, was obtained and used as a relay compound in the synthesis. It was first converted into the target compound by chlorination with phosphorus oxychloride and treatment with ammonia. This intermediate was synthesized from another precursor, 2-(2-carboxy-3-methoxyphenyl)-4-methoxyindane-1,3-dione, via another intermediate, 4,7-dimethoxy-11H-indeno[1,2-c]isocoumarin-11-one .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of an indeno[1,2-c]isoquinoline core, which is a complex polycyclic structure. The presence of amino and methoxy groups on the molecule suggests potential sites for further reactions and modifications. These functional groups are similar to those that might be found on 5-Amino-3-methoxypicolinonitrile, indicating that the compound could exhibit similar reactivity .

Chemical Reactions Analysis

The chemical reactions described in the papers include thermolysis and photolysis of 5-amino-4-methyl-4-methoxycarbonyl-Δ^2-1,2,3-triazolines. Thermolysis leads to the formation of amidines and 1-methoxycarbonyl diazoethane. The presence of specific substituents, such as tosyl or benzoyl groups, can prevent the isolation of triazoline intermediates, leading directly to thermolysis products at room temperature. Photolysis of triazolines results in the formation of amino aziridines, which are azomethine ylids . These reactions highlight the reactivity of amino and methoxy functional groups under different conditions, which could be relevant to the behavior of 5-Amino-3-methoxypicolinonitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-3-methoxypicolinonitrile are not directly discussed, the properties of related compounds can provide some context. The presence of amino and methoxy groups typically affects the solubility, acidity, and stability of a compound. The reactivity under thermolysis and photolysis conditions suggests that 5-Amino-3-methoxypicolinonitrile could also be sensitive to heat and light, potentially leading to the formation of various reaction products. The complex molecular structures of the compounds studied imply that 5-Amino-3-methoxypicolinonitrile may also have a polycyclic structure, which could influence its chemical behavior .

Scientific Research Applications

1. Amine-functionalized Metal–Organic Frameworks

  • Application Summary: Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture . They also demonstrate potential applications in catalysis .
  • Methods of Application: These MOFs are prepared using in situ synthesis method, post-modification, and physical impregnation methods .
  • Results or Outcomes: These MOFs have extremely high CO2 sorption capacity at low pressures . They also exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .

2. 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

  • Application Summary: This compound, synthesized and grown as optically transparent single crystals, is potentially useful for nonlinear optics and optical limiting applications .
  • Methods of Application: The crystals are grown using the conventional slow evaporation solution technique .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm2 .

3. Isoxazole Derivatives

  • Application Summary: Isoxazole derivatives, such as 5-amino-3-methylisoxazole, have potential therapeutic uses .
  • Methods of Application: The synthesis of these derivatives involves heterocyclization and microwave irradiation .
  • Results or Outcomes: The specific results or outcomes of these therapeutic applications are not detailed in the source .

Future Directions

There are no specific papers available that discuss the future directions of 5-Amino-3-methoxypicolinonitrile. However, the field of heterocyclic chemistry is a very active area of research, and many natural hosts with innate 5-aminolevulinate synthesis ability have not yet been developed7. This suggests that there may be potential for future research in this area.


properties

IUPAC Name

5-amino-3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5(9)4-10-6(7)3-8/h2,4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNQMMWVGAJOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619247
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methoxypicolinonitrile

CAS RN

573762-39-7
Record name 5-Amino-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-3-methoxy-5-nitropyridine (1.0g, 5.6 mmol) was dissolved in 1:1 EtOAc/AcOH (10 mL) and heated to 65° C. Iron powder (1.61g, 28 mmol, 325 mesh) was added and the mixture stirred for two h. The mixture was filtered though Celite and the filtrate concentrated in vacuo. The residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by SiO2 Prep-TLC using CH2Cl2 as the eluent to give the compound 762D (0.805g, 97%) as an off-white solid. HPLC: 100% at 1,31 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 149.90 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOAc AcOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step Two
Yield
97%

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